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molecular formula C8H12N2O2 B1611416 Ethyl 5-ethyl-1H-imidazole-2-carboxylate CAS No. 1171124-65-4

Ethyl 5-ethyl-1H-imidazole-2-carboxylate

Cat. No. B1611416
M. Wt: 168.19 g/mol
InChI Key: QFBQZDDWPFZPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536197B2

Procedure details

Sodium acetate (9.3 g, 113.4 mmol) was added to a solution of 1-amino-butan-2-one hydrochloride (3.41 g, 27.60 mmol) and ethyl imino(methylthio)acetate tetrafluoroborate (7.45 g, 31.84 mmol) synthesized according to the method described in the document (J. Med. Chem., 38, 1995, 2196-2201) in acetic acid (120 mL), and the mixture was stirred at 100° C. for four hours. The reaction solution was concentrated under reduced pressure and then saturated aqueous sodium bicarbonate solution was added to the reaction solution, followed by extraction with ethyl acetate. Then, the organic layer was washed with brine and dried over anhydrous sodium sulfate. Following concentration under reduced pressure, the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=5/1, 2/1, 1/2) to obtain 3.35 g of the title compound as a pale yellow solid (72%).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
ethyl imino(methylthio)acetate tetrafluoroborate
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].Cl.[NH2:7][CH2:8][C:9](=O)[CH2:10][CH3:11].F[B-](F)(F)F.[NH:18]=[C:19](SC)[C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(O)(=O)C>[CH2:10]([C:9]1[NH:18][C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[N:7][CH:8]=1)[CH3:11] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3.41 g
Type
reactant
Smiles
Cl.NCC(CC)=O
Name
ethyl imino(methylthio)acetate tetrafluoroborate
Quantity
7.45 g
Type
reactant
Smiles
F[B-](F)(F)F.N=C(C(=O)OCC)SC
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
saturated aqueous sodium bicarbonate solution was added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
Then, the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=5/1, 2/1, 1/2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C1=CN=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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